molecular formula C16H16N2O3S B562896 N-(3-Aminobenzoyl)-S-phenyl-L-cysteine CAS No. 1331902-93-2

N-(3-Aminobenzoyl)-S-phenyl-L-cysteine

Cat. No. B562896
CAS RN: 1331902-93-2
M. Wt: 316.375
InChI Key: LQJBCLLRNLAOGW-AWEZNQCLSA-N
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Description

“N-(3-Aminobenzoyl)-S-phenyl-L-cysteine” is likely to be an organic compound consisting of an amino group (-NH2) attached to a benzoyl group (C6H5CO-) which is further attached to an S-phenyl-L-cysteine residue . The presence of these functional groups suggests that this compound might have interesting chemical properties and could be used in various chemical reactions .


Synthesis Analysis

The synthesis of similar compounds often involves the acylation of amines with acid anhydrides . In this case, the synthesis of “N-(3-Aminobenzoyl)-S-phenyl-L-cysteine” could potentially involve the acylation of 3-aminobenzoic acid with an appropriate S-phenyl-L-cysteine derivative .


Molecular Structure Analysis

The molecular structure of “N-(3-Aminobenzoyl)-S-phenyl-L-cysteine” would likely be determined by the arrangement of its functional groups . The presence of the benzoyl and amino groups could potentially influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The presence of the amino and benzoyl groups in “N-(3-Aminobenzoyl)-S-phenyl-L-cysteine” suggests that it could participate in various chemical reactions . For example, the amino group could act as a nucleophile in substitution reactions, while the benzoyl group could potentially undergo reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-Aminobenzoyl)-S-phenyl-L-cysteine” would be influenced by its molecular structure . For example, the presence of the benzoyl and amino groups could potentially affect its solubility, acidity/basicity, and reactivity .

Safety And Hazards

The safety and hazards associated with “N-(3-Aminobenzoyl)-S-phenyl-L-cysteine” would likely depend on its specific properties . For example, if it were similar to other benzoyl and amino-containing compounds, it could potentially cause skin and eye irritation, and respiratory issues .

Future Directions

The future directions for research on “N-(3-Aminobenzoyl)-S-phenyl-L-cysteine” could potentially involve further studies on its synthesis, properties, and potential applications . For example, it could be interesting to explore its potential uses in medicinal chemistry, given the presence of the benzoyl and amino groups

properties

IUPAC Name

(2R)-2-[(3-aminobenzoyl)amino]-3-phenylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c17-12-6-4-5-11(9-12)15(19)18-14(16(20)21)10-22-13-7-2-1-3-8-13/h1-9,14H,10,17H2,(H,18,19)(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJBCLLRNLAOGW-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(C(=O)O)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC[C@@H](C(=O)O)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652668
Record name N-(3-Aminobenzoyl)-S-phenyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminobenzoyl)-S-phenyl-L-cysteine

CAS RN

1331902-93-2
Record name N-(3-Aminobenzoyl)-S-phenyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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